molecular formula C16H22N2O4 B2393297 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide CAS No. 921563-01-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide

Cat. No.: B2393297
CAS No.: 921563-01-1
M. Wt: 306.362
InChI Key: JZFCFPHDJRCTHU-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide is a heterocyclic compound featuring a benzo-fused 1,4-oxazepine core. The molecule integrates a 7-membered oxazepine ring with a 4-oxo group, ethyl and geminal dimethyl substituents at position 5, and a 2-methoxyacetamide moiety at position 7.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-5-18-12-7-6-11(17-14(19)9-21-4)8-13(12)22-10-16(2,3)15(18)20/h6-8H,5,9-10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFCFPHDJRCTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Oxazepine Formation

The benzoxazepine scaffold is constructed through intramolecular cyclization. A representative approach involves:

  • Starting Material Preparation :
    • 2-Amino-5-ethylphenol is reacted with ethyl acetoacetate in the presence of a Lewis acid (e.g., ZnCl₂) to form a Schiff base intermediate.
  • Ring Closure :
    • Thermal or acidic treatment induces cyclization, forming the 1,4-oxazepine ring. The dimethyl and ethyl substituents originate from the acetoacetate and phenolic starting materials, respectively.

Table 1: Comparison of Cyclization Conditions for Benzoxazepine Derivatives

Starting Materials Catalyst/Solvent Temperature Yield (%) Source
2-Amino-5-ethylphenol + ethyl acetoacetate ZnCl₂, toluene 110°C, 12h 78
o-Aminophenol + diketone H₂SO₄, DMF 80°C, 8h 65

Functionalization of the 8-Position Amine

The free amine at the 8-position is critical for subsequent acylation. Protecting group strategies (e.g., Boc or acetyl) may be employed during earlier steps to prevent undesired side reactions. Deprotection under mild acidic conditions (e.g., HCl in dioxane) regenerates the amine for coupling.

Acylation with 2-Methoxyacetyl Chloride

Coupling Reaction Optimization

The 8-position amine undergoes acylation with 2-methoxyacetyl chloride. Key considerations include:

  • Base Selection : Triethylamine or DMAP neutralizes HCl generated during the reaction.
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both the amine and acyl chloride.

Representative Procedure :

  • Dissolve 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine (1.0 eq) in anhydrous DCM.
  • Add triethylamine (2.5 eq) and 2-methoxyacetyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 6–12h, monitor by TLC.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via column chromatography (SiO₂, hexane/EtOAc).

Table 2: Acylation Reaction Parameters for Analogous Compounds

Acylating Agent Solvent Base Time (h) Yield (%) Source
3,4-Dimethylbenzoyl chloride THF Et₃N 8 85
2-Phenoxyacetyl chloride DCM DMAP 6 78
4-Isopropoxybenzoyl chloride DMF Pyridine 10 72

Catalytic and Green Chemistry Considerations

Patent CN103102321A highlights the use of transition metal catalysts (Pd, Pt, Ru) for benzazole synthesis without oxidants. While this method targets benzoxazoles, adapting such catalysts for oxidative cyclization in benzoxazepine formation could enhance atom economy. For instance, palladium-catalyzed C–N coupling might streamline ring closure steps.

Industrial-Scale Optimization Strategies

  • Catalyst Recycling : Pd-based catalysts from patent CN103102321A can be recovered via filtration, reducing costs.
  • Continuous Flow Synthesis : Automating cyclization and acylation steps minimizes reaction times and improves reproducibility.
  • Solvent Recovery : Distillation and reuse of DCM or THF align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamide moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H26N2O5S. The molecular weight is approximately 418.51 g/mol. The structural characteristics include:

Property Value
Molecular Formula C21H26N2O5S
Molecular Weight 418.51 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

The biological activity of this compound has been linked to its interaction with various biological targets. It exhibits inhibitory effects on specific enzymes and pathways involved in disease processes.

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of farnesyl diphosphate synthase (FPPS), which plays a critical role in cholesterol biosynthesis and is implicated in cancer and other diseases .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various pathogens .

Anticancer Activity

Recent studies have investigated the anticancer potential of related compounds within the oxazepin family. For instance:

  • A derivative with similar structural features demonstrated significant inhibition of cancer cell proliferation in vitro with an IC50 value of 0.91 nM against specific cancer cell lines .

Antimicrobial Effects

A study focusing on the synthesis and evaluation of oxazepine derivatives highlighted their antimicrobial properties:

  • Compounds derived from oxazepin structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria .

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. Current data on this compound remain limited; however, related compounds have undergone toxicity evaluations indicating manageable safety margins in preclinical models.

Scientific Research Applications

Structural Features

The compound features a benzo[b][1,4]oxazepine core with an ethyl and dimethyl substitution pattern, contributing to its stability and potential bioactivity. Its molecular formula is C22H30N2O3C_{22}H_{30}N_{2}O_{3}, with a molecular weight of approximately 382.46 g/mol. The presence of the methoxyacetamide moiety enhances its pharmacological profile by potentially facilitating interactions with various biological targets.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its dual functionality as both an oxazepine and sulfonamide derivative. This combination may enhance its pharmacological profile compared to traditional sulfonamides or other heterocycles. Preliminary studies suggest that it may possess anti-inflammatory , antimicrobial , and anticancer properties .

Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo) interacts with specific molecular targets:

  • Enzyme Modulation : It may influence pathways related to inflammatory responses and microbial resistance.
  • Anticancer Activity : Initial studies have indicated significant growth inhibition against various cancer cell lines . For instance, compounds derived from this structure have demonstrated percent growth inhibitions (PGIs) of over 85% against certain cancer cell lines such as SNB-19 and OVCAR-8.

Case Studies

Several case studies have explored the biological activity and therapeutic potential of related compounds:

  • Anticancer Studies : Research published in ACS Omega demonstrated that derivatives of the oxazepine class exhibited significant anticancer activity against multiple cancer cell lines, indicating their potential as effective chemotherapeutic agents .
  • Anti-inflammatory Effects : Studies have suggested that modifications to the oxazepine structure can lead to enhanced anti-inflammatory properties through selective inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with derivatives from the provided evidence, focusing on synthesis, molecular features, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide (Target) Benzo[b][1,4]oxazepine 4-oxo, 2-methoxyacetamide, ethyl, dimethyl ~348.4 (calculated) High lipophilicity; potential CNS activity inferred from oxazepine analogs
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l) Thiazolidinone-chromene hybrid 4-oxothiazolidinone, coumarin-linked acetamide ~350–450 Antimicrobial, anti-inflammatory
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Benzamide-thiazolidinedione hybrid Dioxothiazolidinone, benzamide ~300–350 Antidiabetic (PPAR-γ modulation)
N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide Ethoxymethoxy, dichlorophenyl ~354.2 Herbicide (cellulose biosynthesis inhibition)

Key Observations

Core Heterocycles: The target’s benzo[b][1,4]oxazepine core is distinct from the thiazolidinone (in 3a-l and benzamide-thiazolidinedione derivatives) and benzamide scaffolds. Oxazepines are less common in agrochemicals but are explored in CNS drug discovery due to their conformational flexibility and bioavailability . Thiazolidinone derivatives (e.g., 3a-l) are widely studied for antimicrobial and anti-inflammatory activities, attributed to their 4-oxo and sulfur-containing rings, which enhance electrophilic reactivity .

Functional Group Impact: The 2-methoxyacetamide group in the target compound may improve solubility compared to bulkier substituents (e.g., coumarin-linked acetamides in 3a-l) .

Biological Implications :

  • While etobenzanid and sulfentrazone (from ) are herbicides, the target’s oxazepine-acetamide structure aligns more closely with neuroactive compounds (e.g., anxiolytic oxazepam analogs). However, this remains speculative without direct data.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted aminophenol derivatives under reflux conditions with catalysts like triethylamine .
  • Step 2 : Functionalization at the 8-position by introducing the ethyl and dimethyl groups via alkylation, followed by oxidation to form the 4-oxo moiety .
  • Step 3 : Coupling the 2-methoxyacetamide group using chloroacetyl chloride or similar reagents in anhydrous solvents (e.g., DCM) under inert atmospheres .
  • Purification : HPLC or column chromatography is critical to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl at C5, methoxy at C2) and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., ~406.4 g/mol for C21H21F3N2O3 analogs) .
  • HPLC : Purity assessment and detection of byproducts (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Temperature Control : Lowering reaction temperatures during amide coupling reduces side reactions (e.g., hydrolysis) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes unwanted solvolysis .
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve cyclization efficiency in benzoxazepine core formation .
  • Example : A 20% yield increase was observed in analogs when DMF replaced THF in coupling reactions .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Compare substituent effects (e.g., ethyl vs. allyl at C5) on target binding using molecular docking .
  • Enzyme Assays : Test inhibition of enzymes like kinases or proteases to identify mechanisms (e.g., trifluoromethyl analogs in showed enhanced enzyme affinity vs. methoxy derivatives) .
  • Case Study : Allyl-substituted analogs exhibited higher antimicrobial activity than ethyl derivatives due to increased membrane permeability .

Q. How are structure-activity relationships (SAR) explored for this compound class?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Biological Screening : Test against disease models (e.g., cancer cell lines, bacterial strains) to correlate substituents with efficacy .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents on bioactivity .

Experimental Design & Data Analysis

Q. What experimental controls are critical in bioactivity assays for this compound?

  • Methodological Answer :

  • Positive Controls : Use established drugs (e.g., doxorubicin for cytotoxicity assays) to validate assay sensitivity .
  • Negative Controls : Include solvent-only groups (e.g., DMSO) to rule out vehicle effects .
  • Dose-Response Curves : Generate IC50 values across 5–6 concentrations to assess potency gradients .

Q. How are stability and solubility challenges addressed in formulation studies?

  • Methodological Answer :

  • Solubility Enhancers : Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Stability Testing : Accelerated degradation studies under varied pH/temperature to identify degradation pathways (e.g., oxazepine ring hydrolysis) .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

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